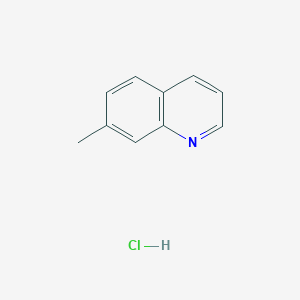![molecular formula C12H19NO2 B13268794 3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13268794.png)
3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a methoxyphenyl group attached to an ethylamino chain, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with ethylamine, followed by reduction of the resulting imine intermediate with a suitable reducing agent such as sodium borohydride. The final step involves the addition of propanol to the reduced intermediate under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, while advanced purification techniques like chromatography and crystallization are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various medical conditions due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(2-Hydroxyphenyl)ethyl]amino}propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[1-(2-methoxyphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13-8-5-9-14)11-6-3-4-7-12(11)15-2/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3 |
InChI Key |
MYURJRYSSJOUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


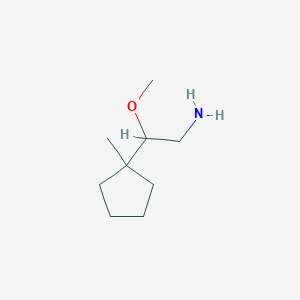
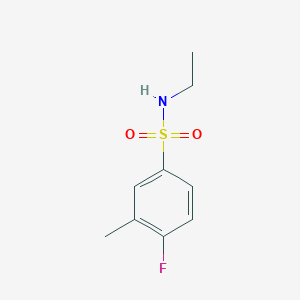


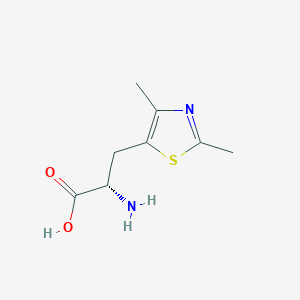
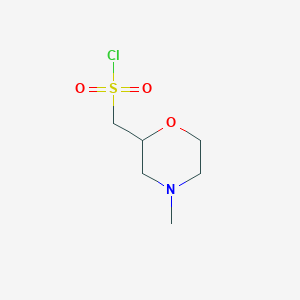
amine](/img/structure/B13268746.png)
![1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL](/img/structure/B13268753.png)
![1-[3-(Aminomethyl)cyclohexyl]propan-2-one](/img/structure/B13268759.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole](/img/structure/B13268762.png)
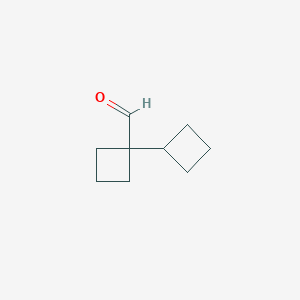
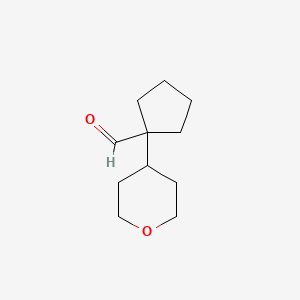
![1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13268778.png)
